molecular formula C13H18O3 B14196874 (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol CAS No. 923037-01-8

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol

Katalognummer: B14196874
CAS-Nummer: 923037-01-8
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: WPARMYPSIWTXLR-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a pent-2-en-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-phenylpent-2-en-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group of 5-phenylpent-2-en-1-ol is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy derivative.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with different functional groups replacing the methoxymethoxy group.

Wissenschaftliche Forschungsanwendungen

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol
  • (2E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol

Uniqueness

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is unique due to its specific structural features, such as the presence of both a methoxymethoxy group and a phenyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

923037-01-8

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

(5R)-5-(methoxymethoxy)-5-phenylpent-2-en-1-ol

InChI

InChI=1S/C13H18O3/c1-15-11-16-13(9-5-6-10-14)12-7-3-2-4-8-12/h2-8,13-14H,9-11H2,1H3/t13-/m1/s1

InChI-Schlüssel

WPARMYPSIWTXLR-CYBMUJFWSA-N

Isomerische SMILES

COCO[C@H](CC=CCO)C1=CC=CC=C1

Kanonische SMILES

COCOC(CC=CCO)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.